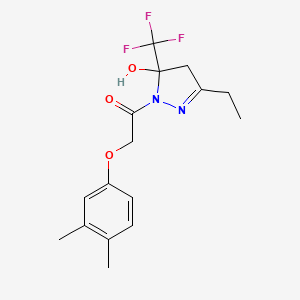![molecular formula C18H13ClN2O4 B11624057 (5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11624057.png)
(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is 2-[(E)-{4-[(2-chlorobenzyl)oxy]benzylidene}amino]-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide .
- It has the molecular formula C31H29ClN2O2S with an average mass of approximately 529.092 Da .
- This compound belongs to the class of heterocyclic organic molecules.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One possible route is to start with readily available 2,4-pentadienenitriles and react them with hydroxylamine (NH2OH) under mild conditions .
- Reaction Conditions : The specific reaction conditions for each step would depend on the chosen synthetic route. nucleophilic substitution and intermolecular aza-nucleophilic addition play crucial roles in constructing the compound .
- Industrial Production : Information on large-scale industrial production methods for this compound is not readily available. It is primarily synthesized in research laboratories.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : Specific reagents and conditions would vary based on the desired transformation. For example:
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
- Substitution : Nucleophilic substitution reactions may involve alkyl halides or other leaving groups.
- Major Products : The specific products formed during these reactions would depend on the reaction conditions and substituents present.
Scientific Research Applications
- Chemistry : Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis.
- Biology and Medicine : Investigations explore its biological activity, potential as a drug candidate, and interactions with biological targets.
- Industry : Although not widely used industrially, its unique structure may inspire novel materials or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other cellular components.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds. its unique structure—combining a pyrimidine core with a benzylidene moiety—sets it apart.
Remember that this compound’s applications and properties are still an active area of research, and new findings may emerge
Properties
Molecular Formula |
C18H13ClN2O4 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H13ClN2O4/c19-15-4-2-1-3-12(15)10-25-13-7-5-11(6-8-13)9-14-16(22)20-18(24)21-17(14)23/h1-9H,10H2,(H2,20,21,22,23,24) |
InChI Key |
OGGWHCWAOKMSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623981.png)
![2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623986.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-[4-(hexyloxy)phenyl]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623991.png)
![dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11623993.png)
![5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11623994.png)
![4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11623998.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624013.png)
![5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B11624020.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)


![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624062.png)
